N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,5-dimethoxybenzamide
Description
This compound is a tricyclic heterocyclic molecule featuring a fused 10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraene core. The tricyclic system integrates oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms, creating a rigid, polycyclic scaffold. The 3,5-dimethoxybenzamide substituent is attached to the nitrogen atom at position 5 of the tricyclic core, introducing aromatic and electron-donating methoxy groups that may influence solubility, reactivity, and intermolecular interactions .
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-22-11-5-10(6-12(7-11)23-2)17(21)20-18-19-13-8-14-15(9-16(13)26-18)25-4-3-24-14/h5-9H,3-4H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRNEGKBUCTKCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dioxino Group: The benzothiazole intermediate is then reacted with a dihydroxy compound to form the dioxino ring through a condensation reaction.
Attachment of the Dimethoxybenzamide Moiety: Finally, the dioxino-benzothiazole intermediate is coupled with 3,5-dimethoxybenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring, allowing for the introduction
Biological Activity
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,5-dimethoxybenzamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a tricyclic framework integrated with dioxane and thiazole moieties, enhancing its solubility and biological interaction potential. Its molecular formula is C18H19N2O5S with a molecular weight of approximately 372.4 g/mol .
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 5-{10,13-dioxa-4-thia-6-diazatricyclo[7.4.0.0^{3,7}]trideca} | Contains diazine instead of azine | Potentially different biological activity due to nitrogen substitution |
| N-{10,13-dioxa-4-thia-6-benzothiazolyl}-2-methoxybenzamide | Benzothiazole moiety | Different pharmacological profiles due to structural variations |
| 2,6,7,11-Tetrazatricyclo[7.4.0.0^{3,7}]trideca | Incorporates tetrazole ring | Unique reactivity patterns due to nitrogen-rich structure |
This compound interacts with specific molecular targets within cells. The benzothiazole moiety is known to modulate enzyme or receptor activity significantly . This interaction can influence various cellular pathways leading to observed biological effects.
Case Studies and Research Findings
- Anticancer Activity : A study explored the compound's effects on oral cancer cells (Ca9-22 and CAL 27). The compound exhibited significant antiproliferative effects when combined with X-ray treatment, demonstrating enhanced apoptosis and oxidative stress in cancer cells compared to normal cells .
- Cell Viability : In vitro assessments indicated that the compound reduced cell viability in cancerous cells while showing lower cytotoxicity towards normal cells. This selectivity suggests potential therapeutic applications in oncology .
- Molecular Binding Studies : Interaction studies revealed that the compound binds effectively to specific enzymes or receptors, which may be responsible for its biological activities .
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Significant reduction in cell viability | |
| Apoptosis Induction | Enhanced apoptosis in cancerous cells | |
| Enzyme Modulation | Specific binding to molecular targets |
Synthesis and Production
The synthesis of this compound involves multiple steps starting from readily available precursors. Key steps include the formation of the tricyclic core followed by functionalization to introduce the methoxybenzamide group.
Common Reagents and Conditions
The synthetic process typically employs:
- Oxidizing agents : Potassium permanganate
- Reducing agents : Lithium aluminum hydride
- Substitution reagents : Various nucleophiles
Controlled temperatures and inert atmospheres are crucial for achieving high yields and purity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
A closely related analog, 3,5-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),8-trien-5-ylidene]benzamide (CAS: 1322000-09-8), differs by the presence of a methyl group at position 6 and a conjugated double bond (ylidene group) in the tricyclic core. The 3,5-dimethoxybenzamide moiety is retained, suggesting shared synthetic pathways or pharmacological targets .
| Compound | Key Structural Features | Potential Impact |
|---|---|---|
| N-{10,13-dioxa-4-thia-6-azatricyclo[...]tetraen-5-yl}-3,5-dimethoxybenzamide | 3,5-dimethoxybenzamide; no methyl group on core | Baseline solubility and reactivity |
| 3,5-dimethoxy-N-[(5E)-6-methyl-...trideca-1,3(7),8-trien-5-ylidene]benzamide (CAS: 1322000-09-8) | 6-methyl substitution; ylidene group | Increased rigidity; potential for π-π stacking or altered metabolic stability |
Heterocyclic Systems with Shared Motifs
1,3,4-Benzothiadiazepine derivatives (e.g., triazolo[3,4-b][1,3,4]benzothiadiazepines) share a sulfur- and nitrogen-containing bicyclic framework. However, these compounds lack the dioxa bridges present in the target compound, resulting in reduced oxygen-mediated hydrogen-bonding capacity. The benzothiadiazepine system is synthesized from 2-chloro-5-nitrobenzaldehyde and amino-mercapto-triazoles, contrasting with the tricyclic core of the target compound, which likely requires more complex annulation strategies .
Tetracyclic dithia-aza systems (e.g., 3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one) feature additional sulfur atoms and a tetracyclic framework. These systems exhibit broader ring strain and enhanced electrophilicity due to the increased sulfur content, which may confer distinct reactivity compared to the dioxa-thia-aza tricyclic core .
Pharmacologically Relevant Bicyclic Analogs
Compounds like (6R,7R)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-(acetoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (a cephalosporin antibiotic derivative) highlight the importance of sulfur- and nitrogen-containing bicyclic systems in drug design. While pharmacopeial standards for such compounds emphasize β-lactam antibiotic activity, the tricyclic structure of the target compound may offer novel mechanisms of action, particularly if optimized for non-antibiotic targets (e.g., kinase inhibition) .
Notes and Limitations
Data Gaps : Pharmacological data (e.g., IC₅₀, solubility) for the target compound are absent in the provided evidence, limiting direct bioactivity comparisons.
Structural Uniqueness: The combination of dioxa, thia, and aza bridges distinguishes this compound from simpler bicyclic or monocyclic analogs, suggesting unexplored chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
